molecular formula C27H46O5Si B12293890 (3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione

(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione

Cat. No.: B12293890
M. Wt: 478.7 g/mol
InChI Key: BDSXTAZQULRQBM-UHFFFAOYSA-N
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Description

(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione is a synthetic steroid derivative This compound is characterized by its complex structure, which includes multiple hydroxyl groups and a silyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 17 and 21 are protected using silylating agents such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.

    Oxidation: The steroid precursor is oxidized to introduce the ketone functionalities at positions 11 and 20. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Silylation: The hydroxyl group at position 3 is silylated using TBDMS-Cl to form the silyl ether.

    Deprotection: The silyl protecting groups at positions 17 and 21 are removed using tetrabutylammonium fluoride (TBAF) to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, altering the compound’s properties.

    Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, Dess-Martin periodinane, or Jones reagent.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex steroid derivatives.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating gene expression and cellular responses. Additionally, it can influence enzymatic activities and signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (3alpha,5beta)-3-[[(1,1-DiMethylethyl)diMethylsilyl]oxy]-17,21-dihydroxy-pregnane-11,20-dione is unique due to its specific steroid backbone and the presence of multiple hydroxyl and silyl ether groups. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H46O5Si

Molecular Weight

478.7 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one

InChI

InChI=1S/C27H46O5Si/c1-24(2,3)33(6,7)32-18-10-12-25(4)17(14-18)8-9-19-20-11-13-27(31,22(30)16-28)26(20,5)15-21(29)23(19)25/h17-20,23,28,31H,8-16H2,1-7H3

InChI Key

BDSXTAZQULRQBM-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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